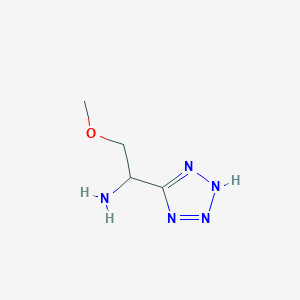

2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-methoxy-1-(2H-tetrazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O/c1-10-2-3(5)4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOMCZDCXWZTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=NNN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of a suitable precursor with sodium azide under acidic conditions to form the tetrazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 2-methoxy-1-(1H-tetrazol-5-yl)ethan-1-amine and its analogs:

Key Observations:

- Methoxy vs.

- Tetrazole vs. Thiazole/Imidazole : Thiazole (in ) and imidazole () rings introduce sulfur or additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Tetrazoles, however, are more acidic and stable under physiological conditions .

- Salt Forms : Cyclopropyl-tetrazole ethanamine () and pyridine analogs () are reported as hydrochloride salts, suggesting improved aqueous solubility for pharmaceutical applications.

Physicochemical and Crystallographic Insights

- Melting Points : The decomposition temperature of 230°C for (1S/R)-1-(1H-tetrazol-5-yl)ethan-1-amine () reflects strong intermolecular forces, likely due to hydrogen bonding from the tetrazole and amine groups. Methoxy substitution may reduce this due to steric hindrance .

- Hydrogen-Bonding Networks : Crystallographic data from show that tetrazole anions form 3D networks via N–H⋯O/N bonds. The target compound’s methoxy group may disrupt such networks, altering solubility .

Biological Activity

2-Methoxy-1-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound that features a methoxy group and a tetrazole ring. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in areas such as antimicrobial and enzyme inhibition. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The compound is synthesized through the reaction of a suitable precursor with sodium azide under acidic conditions. This step is crucial for forming the tetrazole structure.

- Introduction of the Methoxy Group : The methoxy group is introduced via methylation reactions using reagents like methyl iodide. Careful control of temperature and pH is necessary to ensure high yield and purity of the final product.

The mechanism of action for this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes by competing with substrates or altering enzyme conformation.

- Alteration of Cellular Signaling Pathways : By interacting with receptors or signaling molecules, it can influence cellular responses.

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance:

- A study evaluated various 5-substituted tetrazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed effective inhibition with Minimum Inhibitory Concentration (MIC) values as low as 0.6 μM for some compounds .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1b | 0.6 | S. aureus |

| 1c | 0.8 | E. coli |

| 1d | 0.5 | P. aeruginosa |

This table illustrates the potency of related tetrazole compounds in inhibiting bacterial growth.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. For example:

- It has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, which is crucial for treating conditions like gout. The SAR (Structure–Activity Relationship) analysis indicates that modifications to the methoxy group can significantly affect inhibitory potency .

Case Studies

Several studies have highlighted the biological activity of tetrazole derivatives similar to this compound:

- Antimicrobial Activity : In a study assessing various tetrazole derivatives against resistant strains of Candida, certain compounds demonstrated strong antifungal properties alongside antibacterial effects. These findings suggest a broad spectrum of activity that could be leveraged in therapeutic applications .

- Pharmaceutical Formulations : Research into pharmaceutical formulations containing tetrazole compounds has indicated their potential use as antibiotics. These formulations were effective against multiple bacterial infections in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.